molecular formula C14H17N3O2 B4592597 2-[2-(HYDROXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE

2-[2-(HYDROXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE

Cat. No.: B4592597
M. Wt: 259.30 g/mol
InChI Key: DZISWZZZIJNDTO-UHFFFAOYSA-N
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Description

2-[2-(HYDROXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a benzimidazole moiety linked to a pyrrolidine ring through an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(HYDROXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

    Coupling with Pyrrolidine: The final step involves coupling the hydroxymethylated benzimidazole with pyrrolidine using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The ethanone bridge can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. The benzimidazole moiety is known for its biological relevance, being a core structure in many bioactive molecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. The combination of benzimidazole and pyrrolidine rings may confer unique pharmacological properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[2-(HYDROXYMETHYL

Properties

IUPAC Name

2-[2-(hydroxymethyl)benzimidazol-1-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c18-10-13-15-11-5-1-2-6-12(11)17(13)9-14(19)16-7-3-4-8-16/h1-2,5-6,18H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZISWZZZIJNDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C3=CC=CC=C3N=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(HYDROXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-[2-(HYDROXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE
Reactant of Route 3
2-[2-(HYDROXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE
Reactant of Route 4
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2-[2-(HYDROXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
2-[2-(HYDROXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
2-[2-(HYDROXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE

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